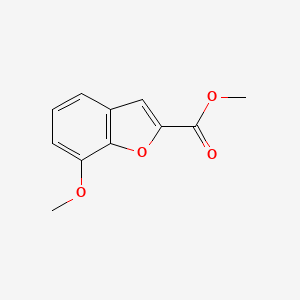
磺化-SIAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-SIAB, also known as sulfosuccinimidyl (4-iodoacetyl)aminobenzoate, is a water-soluble, mid-length crosslinker used for amine-to-sulfhydryl conjugation via sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and iodoacetyl reactive groups . It is non-cleavable and reactive towards amino and sulfhydryl groups .
Synthesis Analysis
A paper by Andrea Leone-bay & Peter E. Timony describes a new synthesis method for Sulfo-SIAB, where N-sulfosuccinimidyl-(4-iodoacetyl)-aminobenzoate (sulfo-SIAB) was prepared in a 54% overall yield from N-chloroacetylbenzoic acid . Another study used a Sulfo-SIAB linker for conjugating the 4 most prevalent FP8 sequences with 4 carrier proteins .
Molecular Structure Analysis
The molecular formula of Sulfo-SIAB is C13H11IN2O8S, and its molecular weight is 504.19 g/mol . The InChI string is InChI=1S/C13H11IN2O8S/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23) .
Chemical Reactions Analysis
Sulfo-SIAB is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group . It is often used for preparing enzyme conjugates or immunotoxins .
Physical And Chemical Properties Analysis
Sulfo-SIAB is a powder with a molecular weight of 504.2 g/mol . It is soluble in water . It has a topological polar surface area of 156 Ų .
科学研究应用
磺化共聚物的介电特性
磺化嵌段共聚物,如聚苯乙烯-异丁烯-苯乙烯 (SIBS),已得到广泛研究,特别是与它们的介电特性有关。这些材料在磺化百分比和聚合物浓度较高时表现出增加的介电常数。了解这些特性可以应用于电气表征和先进材料开发 (Rozo-Medina 和 Padovani,2018)。
固相萃取技术
磺化化合物已应用于环境水样的固相萃取技术中。使用十六烷基三甲基溴化铵 (CTAB) 涂层二氧化硅对全氟化合物 (PFC) 进行预浓缩,说明了磺化材料在分析化学和环境监测中的效用 (Zhao 等,2007)。
催化与有机合成
磺酸功能化材料,如磺酸功能化二氧化硅,是高效的多相酸催化剂。它们已用于 Ritter 反应等反应中,由醇和腈合成酰胺。此应用突出了磺化材料在促进有机合成和开发更有效的化学工艺中的作用 (Ziarani 等,2013)。
电分析应用
已使用电分析方法(如使用硼掺杂金刚石电极的循环伏安法)对磺酰胺进行了研究。该研究领域探索了磺酰胺的电化学性质,可用于分析各种生物和环境样品 (Preechaworapun 等,2006)。
磺酰胺的环境归趋
对磺酰胺的环境归趋(如它们在水和沉积物中的转化)的研究提供了对其环境影响的见解。这项研究对于了解磺酰胺广泛使用(特别是在水产养殖和农业中)的生态后果至关重要 (Lai 和 Hou,2008)。
生化应用
已研究磺化寡糖作为某些生物分子的配体的潜力,如 L-选择素。这一研究领域对于开发治疗剂和理解分子水平的生物相互作用具有重要意义 (Galustian 等,1997)。
作用机制
Target of Action
Sulfo-SIAB, or sulfosuccinimidyl (4-iodoacetyl)aminobenzoate, is a heterobifunctional crosslinker . It primarily targets amine and sulfhydryl groups . These groups are present on the side chains of lysine residues and the N-terminus of polypeptides .
Mode of Action
Sulfo-SIAB contains an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive iodoacetyl group . The NHS ester reacts with primary amino groups to form stable amide bonds . The iodoacetyl group reacts with sulfhydryl groups . This dual reactivity allows Sulfo-SIAB to crosslink molecules containing both amine and sulfhydryl groups .
Biochemical Pathways
The biochemical pathways affected by Sulfo-SIAB are those involving proteins with amine and sulfhydryl groups . The crosslinking of these proteins can affect their function and interactions, potentially influencing various biochemical pathways.
Pharmacokinetics
Sulfo-SIAB is water-soluble , which could enhance its distribution in aqueous biological environments.
Result of Action
The primary result of Sulfo-SIAB’s action is the crosslinking of proteins containing amine and sulfhydryl groups . This can lead to changes in the structure and function of these proteins. The specific molecular and cellular effects would depend on the proteins being crosslinked and their roles in cellular processes.
Action Environment
The action of Sulfo-SIAB can be influenced by various environmental factors. For instance, the reaction proceeds efficiently in pH 7-9 buffers . Certain compounds, such as 2-mercaptoethanol, dithiothreitol, and mercaptoethylamine, can quench the iodoacetyl reactivity and should be excluded from reaction buffers . Additionally, Sulfo-SIAB should be protected from light and stored at -20°C .
未来方向
Sulfo-SIAB has been used in the development of a fusion peptide conjugate as an HIV vaccine immunogen . The study found that a Sulfo-SIAB linker yielded superior results over an SM(PEG)2 linker . This suggests that Sulfo-SIAB could have future applications in the development of vaccines and other therapeutics .
属性
IUPAC Name |
1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O8S/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQNACJHGHAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-SIAB | |
CAS RN |
106145-13-5 |
Source


|
| Record name | Sulfo-SIAB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFE9D7AQ73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary mechanism of action of Sulfo-SIAB in bioconjugation?
A1: Sulfo-SIAB facilitates the conjugation of molecules through a two-step reaction. First, the succinimidyl ester group reacts with primary amines (e.g., lysine residues on proteins) forming a stable amide bond [, ]. Subsequently, the iodoacetyl group reacts with thiol groups (e.g., cysteine residues), creating a thioether linkage [, ]. This enables the connection of two distinct biomolecules, such as a peptide and a protein [, ].
Q2: How does the choice of linker impact the efficiency of conjugation with Sulfo-SIAB?
A2: Research indicates that maleimide-thiol reactions are generally more efficient than haloacetyl-thiol reactions when using Sulfo-SIAB for conjugation []. This suggests that choosing a linker with a maleimide group rather than a haloacetyl group might be preferable for achieving higher conjugation yields.
Q3: Can you provide an example of how Sulfo-SIAB has been successfully used in research?
A3: Sulfo-SIAB was instrumental in conjugating a pentasaccharide with an oligonucleotide, creating a novel antithrombotic agent []. The iodoacetyl group on Sulfo-SIAB reacted with a thiol group on the pentasaccharide, successfully linking it to the oligonucleotide, which had been modified with Sulfo-SIAB beforehand. This conjugate demonstrated anti-Xa and antithrombin activities [].
Q4: Has Sulfo-SIAB been used to modify cell surfaces?
A4: Yes, researchers have successfully utilized Sulfo-SIAB to covalently attach a Simian Virus 40 (SV40) tumor antigen-derived peptide to the surface of viable cells []. This was achieved by reacting the lysine residue of the peptide with Sulfo-SIAB and then linking the complex to cell surface thiols. This method allowed for the artificial introduction of specific epitopes onto cell membranes [].
Q5: Is there a more efficient alternative to Sulfo-SIAB for conjugating molecules through amine-carboxylic acid reactions?
A5: Research suggests that for reactions targeting amine and carboxylic acid groups, using N-hydroxysuccinimide (NHS) esters proves more efficient than employing Sulfo-SIAB with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker []. This highlights the importance of considering the specific functional groups involved when choosing the optimal crosslinking strategy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)
![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2939283.png)

![3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2939287.png)
![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2939288.png)
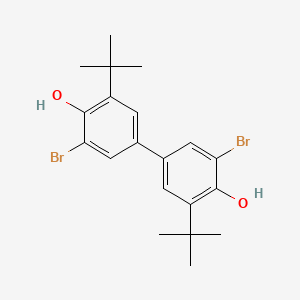
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide](/img/structure/B2939290.png)
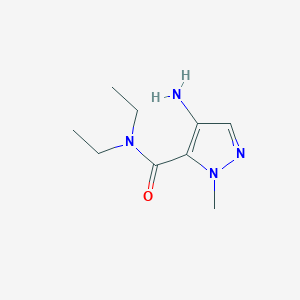
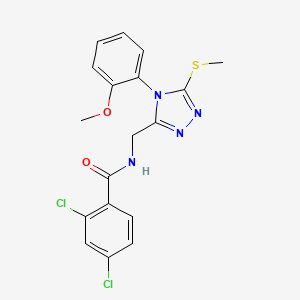
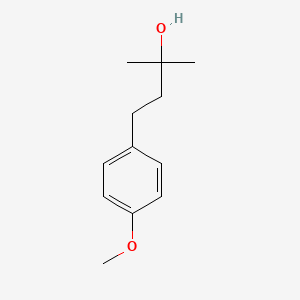
![({[4-(Difluoromethoxy)phenyl]methyl}(methyl)carbamoyl)methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2939294.png)
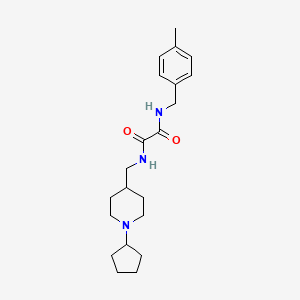
![7-benzyl-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2939296.png)
